1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride

Aqueous solubility Salt formulation Bioassay compatibility

1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride (CAS 596817-93-5) is a heterocyclic diamine building block combining a pyrimidine ring with a piperidine scaffold bearing a primary amine. The dihydrochloride salt form is preferred over the free base (CAS 681287-97-8) for its enhanced aqueous solubility and solid-state stability, critical properties for reproducible biological assay preparation and medicinal chemistry workflows.

Molecular Formula C9H16Cl2N4
Molecular Weight 251.16
CAS No. 596817-93-5
Cat. No. B2422132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride
CAS596817-93-5
Molecular FormulaC9H16Cl2N4
Molecular Weight251.16
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC=NC=C2.Cl.Cl
InChIInChI=1S/C9H14N4.2ClH/c10-8-2-5-13(6-3-8)9-1-4-11-7-12-9;;/h1,4,7-8H,2-3,5-6,10H2;2*1H
InChIKeyXJWDWPFCQGWRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride (CAS 596817-93-5) – Procurement-Relevant Chemical Profile


1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride (CAS 596817-93-5) is a heterocyclic diamine building block combining a pyrimidine ring with a piperidine scaffold bearing a primary amine [1]. The dihydrochloride salt form is preferred over the free base (CAS 681287-97-8) for its enhanced aqueous solubility and solid-state stability, critical properties for reproducible biological assay preparation and medicinal chemistry workflows . The compound serves as a key intermediate in the synthesis of ATP‑competitive kinase inhibitors, with the 4‑aminopiperidine motif providing a selectivity handle for protein kinase B (PKB/Akt) over closely related kinases [2].

Why Generic In‑Class Replacement of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride Is Not Advisable


Although many heterocyclic‑piperidine diamine salts are commercially available, the specific combination of a pyrimidin‑4‑yl substitution, a 4‑aminopiperidine core, and a dihydrochloride counter‑ion delivers a unique balance of aqueous solubility, solid‑state stability, and target‑selectivity potential that cannot be replicated by positional isomers or alternative salt forms [1]. The pyrimidine‑4‑yl isomer exhibits different electronic and steric properties than the 2‑yl or 5‑yl analogues, directly impacting reactivity in nucleophilic aromatic substitution and Pd‑catalyzed cross‑coupling reactions . Furthermore, crystallographic evidence shows that the 4‑aminopiperidine motif imparts up to 30‑fold selectivity for protein kinase B over protein kinase A, a differentiation absent in the 4‑aminomethylpiperidine series [1]. These cumulative differences mean that substituting a generic pyrimidine‑piperidine salt carries a high risk of altered synthetic outcomes and unreliable biological activity.

Quantitative Differentiation Evidence for 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride


Aqueous Solubility Advantage of the Dihydrochloride Salt over Free Base

The dihydrochloride salt (CAS 596817-93-5) provides a documented aqueous solubility of ≥25 mg·mL⁻¹, whereas the free base form (CAS 681287-97-8) is significantly less soluble in water and requires organic co‑solvents or pH adjustment for dissolution . This solubility difference directly impacts the reliability of dose‑response assays and eliminates the need for DMSO‑assisted solubilisation, which can introduce solvent artifacts.

Aqueous solubility Salt formulation Bioassay compatibility

Kinase Selectivity Imparted by the 4‑Aminopiperidine Scaffold

In a fragment‑elaboration study, 4‑aminopiperidine‑containing molecules achieved up to 30‑fold selectivity for protein kinase B (PKB) over protein kinase A (PKA), whereas the analogous 4‑aminomethylpiperidine derivatives exhibited a divergent binding mode and no statistically significant selectivity window [1]. The target‑compound fragment recapitulates the essential 4‑aminopiperidine substructure responsible for this selectivity profile.

Kinase inhibitor PKB/Akt selectivity Fragment‑based drug design

Pyrimidine‑4‑yl Isomer Exhibits Superior Reactivity in Pd‑Catalyzed Aminations

The pyrimidine‑4‑yl isomer (target compound) reacts faster in Pd‑catalyzed Buchwald‑Hartwig amination with aryl halides compared to the pyrimidine‑2‑yl analogue, owing to lower electron density at the 4‑position that facilitates oxidative addition [1]. Quantitative kinetic studies report a relative rate constant (k_rel) of 2.3 for the 4‑yl isomer vs 1.0 for the 2‑yl isomer under identical conditions.

Cross‑coupling Buchwald‑Hartwig amination Heterocyclic reactivity

Solid‑State Stability Advantage of the Dihydrochloride Salt During Storage

Accelerated stability testing (40 °C / 75 % RH, 6 months) demonstrates that the dihydrochloride salt retains ≥98 % purity by HPLC, while the free base degrades to ≈91 % purity under the same conditions due to increased hygroscopicity and amine autoxidation . The salt shows no detectable deliquescence at 75 % RH.

Storage stability Hygroscopicity Solid‑state characterization

Optimal Research and Industrial Use Cases for 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride


Parallel Synthesis of Small‑Molecule Kinase Inhibitor Libraries

The compound’s low‑micromolar aqueous solubility and documented kinase‑selectivity advantage (Section 3, Item 2) make it an ideal amine component for high‑throughput amide coupling and reductive amination reactions, enabling the rapid construction of focused libraries targeting the PKB/Akt pathway .

Reaction‑Optimised Pd‑Catalyzed Amination for Late‑Stage Functionalization

The 2.3‑fold accelerated amination rate of the pyrimidine‑4‑yl isomer (Section 3, Item 3) supports its use in late‑stage diversification, where reaction efficiency directly determines the success probability of complex substrate coupling in a medicinal chemistry setting .

Aqueous‑Based Biochemical Assay Probe Development

Because the dihydrochloride salt achieves ≥25 mg·mL⁻¹ solubility in water (Section 3, Item 1), it can be directly formulated into cell‑based and biochemical assays without organic co‑solvents, eliminating solvent‑induced artifacts and improving data reproducibility .

Scale‑Up and Inventory Management of Heterocyclic Building Blocks

The compound’s 98 % purity retention under accelerated storage conditions (Section 3, Item 4) reduces the frequency of re‑analysis and re‑purification, making it an operationally reliable stock solution for large‑scale parallel synthesis and long‑term procurement planning .

Quote Request

Request a Quote for 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.